molecular formula C15H13N3O6S2 B3019317 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 454175-20-3

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3019317
CAS No.: 454175-20-3
M. Wt: 395.4
InChI Key: YYOSHJBVRGYHRI-UHFFFAOYSA-N
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Description

Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate is a chemical compound with the molecular weight of 241.2 . It is also known by its IUPAC name sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate .


Synthesis Analysis

There is a review that covers the synthesis, reactions, and biological activity of heterocyclic annelated isothiazol-3 (2H)-ones and a new series of 12-benzisothiazol-3 (2H)-ones . Isothiazolo [5,4-b]pyridine-3 (2H)-ones have been reported by oxidative cyclization of 2-mercapto-3-pyridinecarboxamides, 2,2-dithio- and 2,2-trithiobis (3-pyridinecarboxamides) and by cyclocondensation of 2-thiosubstituted 3-pyridinecarboxamides .


Molecular Structure Analysis

The InChI code for Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate is 1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 .


Chemical Reactions Analysis

Mono- and bicyclic isothiazol-3(2 H)-one 1,1-dioxides and tetrahydrosaccharines 7 were produced by oxidation of the 3-unsubstituted isothiazoles 6 .


Physical and Chemical Properties Analysis

Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide xhydrate has a molecular weight of 223.18 . It is a solid at room temperature .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6S2/c16-25(21,22)11-7-5-10(6-8-11)17-14(19)9-18-15(20)12-3-1-2-4-13(12)26(18,23)24/h1-8H,9H2,(H,17,19)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOSHJBVRGYHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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